molecular formula C22H28O4 B13842515 6-Hydroxy norethindrone acetate

6-Hydroxy norethindrone acetate

Cat. No.: B13842515
M. Wt: 356.5 g/mol
InChI Key: NVEXGWVOAPQSMX-PZFJPEKHSA-N
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Description

6-Hydroxy norethindrone acetate is a synthetic steroidal compound derived from norethindrone acetate. It is a progestin, which means it mimics the effects of the natural hormone progesterone. This compound is used in various pharmaceutical applications, particularly in hormonal contraceptives and hormone replacement therapy.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy norethindrone acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction is often employed to convert ketones to alcohols.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols .

Scientific Research Applications

6-Hydroxy norethindrone acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy norethindrone acetate is unique due to its specific hydroxylation, which can influence its binding affinity and activity at progesterone receptors. This modification can result in different pharmacokinetic and pharmacodynamic properties compared to other progestins .

Properties

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C22H28O4/c1-4-22(26-13(2)23)10-8-19-17-12-20(25)18-11-14(24)5-6-15(18)16(17)7-9-21(19,22)3/h1,11,15-17,19-20,25H,5-10,12H2,2-3H3/t15-,16-,17-,19+,20?,21+,22+/m1/s1

InChI Key

NVEXGWVOAPQSMX-PZFJPEKHSA-N

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@H]34)O)C)C#C

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34)O)C)C#C

Origin of Product

United States

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